Lanthanum arsenide
Description
Contextual Significance within Rare-Earth Pnictide Research
The study of rare-earth pnictides, which are compounds formed between a rare-earth element and an element from the pnictogen group (group 15 of the periodic table, including nitrogen, phosphorus, arsenic, antimony, and bismuth), is a vibrant area of materials research. These materials exhibit a wide range of fascinating physical phenomena, including complex magnetic ordering, heavy fermion behavior, and topological properties.
Lanthanum arsenide, as a member of this family, serves as a crucial reference material. Because lanthanum has no 4f electrons, LaAs is non-magnetic, which simplifies theoretical modeling and allows researchers to isolate and understand the electronic properties arising from the interactions between the lanthanum 5d and arsenic 4p orbitals. This makes it an ideal platform for studying the fundamental electronic structure of this class of materials.
Recent research has focused on the potential for topological properties within the rare-earth pnictides. While some studies suggest that LaAs is a topologically trivial semimetal at ambient pressure, theoretical calculations predict that it can be driven into a topologically non-trivial state under hydrostatic pressure of around 7 GPa. aps.org This pressure-induced topological phase transition is a significant finding, as it opens up possibilities for tuning the electronic properties of these materials for specific applications. The absence of a band inversion or a Dirac cone in LaAs at ambient pressure also provides a valuable comparative case for understanding the origins of extreme magnetoresistance (XMR) observed in other members of the lanthanum pnictide series, such as LaSb and LaBi.
Interdisciplinary Research Landscape and Foundational Concepts
The investigation of this compound is a prime example of interdisciplinary research, drawing on expertise from solid-state physics, materials chemistry, and computational science.
Foundational Concepts:
Solid-State Physics: Concepts such as crystal structure, electronic band theory, and charge transport are fundamental to understanding the properties of LaAs. Its rocksalt crystal structure is a key determinant of its electronic band structure. aps.org Experimental techniques like X-ray diffraction (XRD) are used to confirm its crystal structure, while measurements of electrical resistivity and optical reflectivity provide insights into its semimetallic nature. schoolmykids.comresearchgate.net
Materials Chemistry: The synthesis of high-quality single crystals of this compound is a significant challenge in materials chemistry. The La-As material system has several stable crystalline phases, making it difficult to grow the desired rocksalt structure. researchgate.net Researchers have developed innovative synthesis techniques, such as using lutetium arsenide (LuAs) barrier layers in molecular beam epitaxy (MBE), to achieve single-crystal growth. schoolmykids.comresearchgate.net
Computational Science: Theoretical calculations, particularly those based on density functional theory (DFT), are indispensable for predicting and understanding the electronic band structure and potential topological properties of LaAs. aps.orgresearchgate.netwikipedia.org These computational models allow researchers to simulate the behavior of the material under different conditions, such as high pressure, and to guide experimental investigations. aps.org
The synergy between these disciplines is crucial for advancing our knowledge of this compound and unlocking its technological potential. Theoretical predictions from computational science guide experimentalists in their search for new phenomena, while experimental findings provide the necessary feedback to refine theoretical models.
Detailed Research Findings
Synthesis and Crystal Structure
The synthesis of high-quality, single-crystal this compound is challenging due to the existence of multiple stable phases in the La-As system. researchgate.net However, successful growth of single-crystal rocksalt LaAs on gallium arsenide (GaAs) substrates has been achieved using molecular beam epitaxy with the aid of thin lutetium arsenide (LuAs) barrier layers. schoolmykids.comresearchgate.net This method helps to suppress the formation of other LaAs phases and interfacial reactions. researchgate.net
| Property | Value |
| Chemical Formula | LaAs |
| Crystal Structure | Rocksalt (Sphalerite type) |
| Appearance | Black solid |
Electronic and Optical Properties
Temperature-dependent resistivity measurements indicate that this compound behaves as a semimetal. schoolmykids.comresearchgate.net Its room-temperature resistivity is approximately 459 μΩ-cm. schoolmykids.com Optical characterization has revealed that LaAs has a distinct optical transmission window between approximately 3 and 8 micrometers. schoolmykids.com
Calculations of the electronic band structure of LaAs, using methods like the screened hybrid functional (HSE06), show that at ambient pressure, there is no crossing between the arsenic p-bands and the lanthanum d-bands near the X point of the Brillouin zone, indicating it is a topologically trivial semimetal. aps.org However, these calculations also predict that a band crossing can be induced by applying hydrostatic pressure, leading to a topological phase transition. aps.org
| Property | Value/Description |
| Electronic Classification | Semimetal |
| Room-Temperature Resistivity | ~459 μΩ-cm |
| Topological Nature | Trivial at ambient pressure, predicted to become non-trivial under ~7 GPa of pressure |
| Optical Transmission Window | ~3-8 μm |
Structure
2D Structure
Properties
CAS No. |
12255-04-8 |
|---|---|
Molecular Formula |
AsLa |
Molecular Weight |
213.8271 g/mol |
IUPAC Name |
arsanylidynelanthanum |
InChI |
InChI=1S/As.La |
InChI Key |
RUEOHXYHAQIUNM-UHFFFAOYSA-N |
Canonical SMILES |
[As]#[La] |
Origin of Product |
United States |
Synthetic Methodologies and Crystal Growth of Lanthanum Arsenide
High-Temperature Solid-State Reaction Techniques
High-temperature solid-state reaction is a foundational method for producing polycrystalline lanthanum arsenide. This technique generally involves the direct reaction of the constituent elements, lanthanum metal and elemental arsenic, at elevated temperatures.
Controlled Atmosphere Synthesis Protocols
Due to the high oxophilicity of lanthanum and the high vapor pressure of arsenic at elevated temperatures, synthesis must be conducted in a controlled, oxygen-free environment. The most common protocol involves sealing the stoichiometric amounts of the reactants in an evacuated quartz ampoule.
The general procedure is as follows:
High-purity lanthanum metal and arsenic pieces are loaded into a quartz tube.
The tube is evacuated to a high vacuum (e.g., 10⁻³ mbar) to remove air and moisture. core.ac.uk
The ampoule is hermetically sealed. To prevent explosion from arsenic vapor pressure, the ampoule is often placed within a secondary, larger sealed quartz tube as a safety precaution.
The sealed ampoule is placed in a programmable tube furnace and heated slowly to the reaction temperature. A slow heating rate is crucial to manage the sublimation of arsenic and allow for a controlled reaction with lanthanum. wikipedia.org
An alternative to sealed ampoules is conducting the reaction in a furnace under a continuous flow of an inert gas, such as high-purity argon. core.ac.uk All initial handling of the air-sensitive rare-earth metals must be performed in an inert-atmosphere glovebox. core.ac.uk
Optimization of Reaction Parameters
The quality and phase purity of the resulting this compound product are highly dependent on the optimization of several key reaction parameters. The goal is to achieve a complete, homogeneous reaction while avoiding the formation of secondary phases.
Key parameters for optimization include:
Stoichiometry: Precise measurement of a 1:1 molar ratio of lanthanum to arsenic is fundamental. However, due to the high vapor pressure of arsenic, a slight excess of arsenic is sometimes used to compensate for vapor loss and ensure complete reaction of the lanthanum.
Temperature Profile: A multi-step heating profile is often employed. An initial low-temperature dwell (e.g., 400-600 °C) allows the arsenic vapor to slowly react with the lanthanum surface. This is followed by a gradual ramp up to a higher temperature (e.g., 900-1100 °C) for an extended period to ensure the reaction goes to completion and to homogenize the product.
Reaction Duration: The total time at the final reaction temperature can range from several days to weeks.
Homogenization: To ensure a complete reaction, the process is often interrupted one or more times. The ampoule is cooled, opened in a glovebox, and the partially reacted product is ground into a fine powder to increase the surface area for subsequent heating cycles. tennessee.edu
Factorial design and response surface methodology (RSM) are systematic approaches that can be applied to efficiently determine the optimal combination of these parameters to maximize product yield and purity. rsc.orgpubliscience.orgpubliscience.org
Table 1: Typical Parameters for Solid-State Synthesis of Rare-Earth Arsenides
| Parameter | Typical Range/Value | Purpose |
| Reactants | High-purity La, As | Ensure phase-pure product |
| Stoichiometric Ratio | 1:1 (La:As) | Form the desired LaAs compound |
| Atmosphere | Evacuated Quartz Ampoule | Prevent oxidation and contain As vapor |
| Initial Heating Temp. | 400 - 600 °C | Controlled initial reaction of As vapor |
| Final Reaction Temp. | 900 - 1100 °C | Promote diffusion and homogenization |
| Reaction Time | 48 hours - 2 weeks | Ensure reaction completion |
| Intermediate Grinding | 1-3 cycles | Increase reactant surface area |
Single Crystal Growth Procedures
For the detailed study of anisotropic physical properties, large, high-quality single crystals are essential. sigmaaldrich.com Several melt-based and solution-based techniques are employed for growing single crystals of intermetallic compounds like this compound.
Melt-Growth Techniques and Annealing Strategies
Melt-growth techniques involve solidifying a stoichiometric melt of the compound. These methods are capable of producing large crystals but can be challenging for compounds with volatile components. alineason.com
Czochralski Method: This technique involves pulling a single crystal from a crucible containing the molten material. alineason.comosti.gov A seed crystal is dipped into the melt and slowly withdrawn while being rotated, allowing the crystal to grow with the orientation of the seed. For arsenides, a high-pressure chamber with an inert gas overpressure is necessary to suppress the dissociation of arsenic from the melt.
Bridgman Technique: In this method, a crucible containing the polycrystalline material is slowly passed through a temperature gradient. alineason.com Solidification begins at the cooler end, ideally initiating from a seed crystal, and the single-crystal interface gradually moves through the entire melt. This technique is well-suited for materials that decompose at their melting point as it can be carried out in a sealed container. alineason.com
Annealing Strategies: After growth, single crystals are often subjected to a post-growth heat treatment, or annealing, at a temperature below their melting point. This process is crucial for improving crystal quality by reducing lattice defects, relieving internal strains, and enhancing homogeneity. For related compounds like lanthanum sulfides, annealing in a controlled atmosphere has been shown to cause diffusion processes that alter the near-surface structure and composition, highlighting the importance of precise atmospheric control during this step. ucf.educapes.gov.br
Flux Growth Methods
Flux growth is a high-temperature solution growth technique where a solvent, or "flux," is used to dissolve the constituent elements. nih.govfrontiersin.org This method allows for crystal growth at temperatures significantly below the melting point of the target compound, which is highly advantageous for materials like LaAs with a volatile component and a high melting point. scirp.org
The selection of a suitable flux is critical and is based on several criteria: it must dissolve the reactants (La and As), have a low melting point, have low viscosity, and not react to form stable compounds with the reactants or the desired product. nih.gov Common fluxes for growing intermetallic arsenides include low-melting-point metals like tin (Sn) or bismuth (Bi), or salt eutectics like LiCl/KCl. core.ac.ukfrontiersin.org
A typical flux growth process involves:
Placing the reactants (La, As) and the flux material in a crucible (often alumina or tantalum).
Sealing the crucible in an evacuated quartz tube.
Heating the assembly to a high temperature (e.g., 1000-1200 °C) to dissolve the reactants in the flux.
Slowly cooling the solution over an extended period (days to weeks) to allow for the nucleation and growth of single crystals.
Once cooled, the excess flux is removed, typically by centrifuging the hot assembly or by chemical etching with a solvent that dissolves the flux but not the crystals (e.g., hydrochloric acid for metallic fluxes).
Table 2: Representative Parameters for Flux Growth of a Rare-Earth Arsenide
| Parameter | Example Value/Condition | Purpose |
| Reactants | La, As | Crystal constituents |
| Flux Material | Tin (Sn) | Low-temperature solvent |
| Reactant:Flux Ratio | 1:1:20 (La:As:Sn) | Ensure complete dissolution |
| Crucible Material | Alumina (Al₂O₃) | Contain the molten solution |
| Max. Temperature | 1150 °C | Dissolve reactants in flux |
| Cooling Rate | 2 - 5 °C / hour | Promote slow, ordered crystal growth |
| Flux Removal | Centrifugation / HCl Etching | Isolate the grown crystals |
Preparation Routes for Ternary and Quaternary Lanthanum-Arsenic Systems
The binary La-As system can be expanded by introducing additional elements to form more complex ternary and quaternary compounds with novel properties. The synthetic routes for these systems are often extensions of the methods used for the binary compound.
Ternary Systems: Ternary rare-earth arsenides can be formed by introducing another metal, often a transition metal (T), or a non-metal like oxygen or a chalcogen. For example, compounds in the LnTAs₂ (Ln = Lanthanide, T = Coinage Metal) family are synthesized via solid-state reactions of the elements in sealed ampoules. core.ac.uk Ternary lanthanum coordination polymers have also been synthesized through solvent-free mechanochemical grinding methods at mild temperatures. nih.govfrontiersin.org
Quaternary Systems: Quaternary arsenide oxides, such as those with the ZrCuSiAs-type structure (e.g., LaFeAsO), are of significant interest. These are typically prepared by high-temperature solid-state reactions. researchgate.net The synthesis may start from binary oxides (e.g., La₂O₃) and arsenides or from the elemental constituents in the presence of an oxygen source. Solvothermal synthesis methods have also been employed to create quaternary arsenic chalcogenides, demonstrating the versatility of solution-based approaches. nih.gov
The preparation of these multi-element systems often involves flux reactions as well. Salt fluxes, such as a eutectic mixture of NaI/KI, have been used to synthesize rare-earth oxide selenides, a related class of materials. uni-muenchen.de
Table 3: Examples of Ternary and Quaternary Lanthanum-Arsenic Systems and Synthesis Methods
| Compound Type | Example Compound | Synthesis Method | Key Features |
| Ternary Arsenide | LaCuAs₂ | High-Temperature Solid-State Reaction | Reaction of elemental La, Cu, and As in a sealed tube. core.ac.uk |
| Ternary Oxide | La₂MnSe₂O₂ | Flux Synthesis (NaI/KI) | Related oxide-chalcogenide system showing flux method utility. uni-muenchen.de |
| Quaternary Arsenide Oxide | LaFeAsO | High-Temperature Solid-State Reaction | ZrCuSiAs-type structure, formed from La, Fe, As, and La₂O₃. researchgate.net |
| Quaternary Arsenic Chalcogenide | CsCdAsSe₃ | Solvothermal Synthesis | Solution-based synthesis using mixed solvents. nih.gov |
Arc-Melting and Subsequent Annealing
A prevalent and effective method for the synthesis of polycrystalline this compound is the direct reaction of the constituent elements, lanthanum and arsenic, via arc-melting, followed by a prolonged annealing process to enhance homogeneity and crystallinity. This technique is widely adopted for the preparation of various intermetallic and pnictide compounds.
The process commences with the stoichiometric mixing of high-purity lanthanum metal and arsenic powder. Due to the high vapor pressure of arsenic at elevated temperatures, the reaction is typically carried out in a sealed, inert atmosphere, often within a quartz ampoule or a tungsten crucible. The mixture is then subjected to arc-melting, where a high-energy electric arc rapidly heats the reactants to their melting and reaction temperatures. The rapid melting and subsequent cooling in the arc furnace facilitate the initial formation of this compound. To ensure a complete reaction and to improve the structural order of the resulting material, the arc-melted ingot undergoes a crucial annealing step. This involves heating the sample in a furnace at a specific temperature for an extended period, allowing for atomic diffusion to eliminate defects and promote the growth of larger crystalline grains.
While specific parameters for the synthesis of LaAs can vary, studies on related lanthanide-containing arsenides provide insight into typical conditions. For instance, the synthesis of ternary arsenides such as LaNi₅As₃ involves arc-melting of the elemental constituents followed by annealing at temperatures around 1070 K for several weeks to ensure a homogeneous single phase. Similarly, the preparation of lanthanum nickel silicides involves arc-melting and subsequent annealing at temperatures ranging from 800 to 900 °C for two weeks. These examples highlight the necessity of high temperatures and extended annealing times to achieve crystalline products in such systems.
| Compound | Synthesis Method | Annealing Temperature (°C) | Annealing Duration | Reference Context |
|---|---|---|---|---|
| LaNi₅As₃ | Arc-Melting | ~797 | 3 months | Synthesis of a related ternary this compound. researchgate.net |
| La(n+1)(n+2)Nin(n-1)+2Sin(n+1) | Arc-Melting | 900 | Not specified | Synthesis of lanthanum nickel silicides. acs.org |
Precursor-Based Synthesis Approaches
Precursor-based synthesis methodologies offer an alternative route to produce this compound, often with the advantage of lower reaction temperatures and better control over stoichiometry and morphology, particularly for the fabrication of thin films and nanomaterials. These methods involve the use of chemical precursors—compounds containing lanthanum and arsenic—that decompose or react to form the desired LaAs product.
One of the most versatile precursor-based techniques is Chemical Vapor Deposition (CVD). In a typical CVD process, volatile precursors containing lanthanum and arsenic are introduced into a reaction chamber in the gas phase. sigmaaldrich.comwikipedia.orggelest.com Upon exposure to a heated substrate, these precursors undergo thermal decomposition and react to deposit a thin film of this compound onto the substrate's surface. The quality, thickness, and crystallinity of the resulting film can be precisely controlled by adjusting parameters such as substrate temperature, precursor flow rates, and chamber pressure. sigmaaldrich.com
The choice of precursors is critical for a successful CVD process. For lanthanum, suitable precursors are typically organometallic compounds that exhibit sufficient volatility and clean decomposition. An example of a volatile lanthanum precursor used in the Metalorganic Chemical Vapor Deposition (MOCVD) of lanthanum oxide is La(tmhd)₃ (tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III)). mdpi.com For the arsenic source, highly reactive precursors such as tris(trimethylsilyl)arsine ((Si(CH₃)₃)₃As) have been employed in the synthesis of other III-V semiconductor quantum dots, like indium arsenide. nih.gov A hypothetical precursor-based approach for LaAs could, therefore, involve the reaction of a volatile lanthanum complex with a suitable arsenic source.
Solution-phase synthesis is another precursor-based method where molecular precursors are decomposed in a solvent to yield nanoparticles. This approach offers excellent control over the size and shape of the resulting nanocrystals. While specific examples for this compound are not abundant in the literature, the principles of this method are well-established for other nanomaterials.
| Method | General Principle | Potential Lanthanum Precursors | Potential Arsenic Precursors | Key Controllable Parameters |
|---|---|---|---|---|
| Chemical Vapor Deposition (CVD) | Gas-phase reaction of volatile precursors on a heated substrate. sigmaaldrich.comwikipedia.orggelest.com | Organometallic complexes (e.g., β-diketonates like La(tmhd)₃). mdpi.com | Hydrides (e.g., Arsine), Organoarsines (e.g., Tris(trimethylsilyl)arsine). nih.gov | Substrate temperature, precursor flow rate, pressure. sigmaaldrich.com |
| Solution-Phase Synthesis | Decomposition of molecular precursors in a solvent. | Lanthanum salts or complexes soluble in the chosen solvent. | Arsenic compounds soluble in the chosen solvent. | Reaction temperature, precursor concentration, solvent type. |
Crystallographic Structure and Advanced Structural Characterization
Fundamental Cubic NaCl-Type Structure Investigations
The simplest and most common form of lanthanum arsenide, LaAs, crystallizes in the cubic rock-salt (NaCl-type) structure. utexas.edu This is a highly symmetric and fundamental crystal structure found in many binary compounds. In this arrangement, the lanthanum (La) and arsenic (As) atoms each form a separate face-centered cubic (FCC) lattice. These two lattices are interpenetrating, creating a three-dimensional checkerboard pattern where each ion is surrounded by six ions of the other type. wikipedia.org
The structure is characterized by the space group Fm-3m (No. 225). aimspress.comunomaha.edu Extensive research has established the lattice constant 'a' for LaAs to be approximately 6.1504 Å. utexas.edu This relatively large lattice parameter is a key characteristic of LaAs and influences its compatibility when integrated with other semiconductor materials. utexas.edu The straightforward nature of the NaCl-type structure serves as a foundational model for understanding the bonding and electronic properties of this compound.
Table 1: Crystallographic Data for this compound (LaAs)
| Parameter | Value |
| Compound | This compound (LaAs) |
| Crystal System | Cubic |
| Structure Type | NaCl (Rock-Salt) |
| Space Group | Fm-3m |
| Lattice Constant (a) | 6.1504 Å utexas.edu |
Note: This interactive table summarizes the fundamental crystallographic data for LaAs.
Analysis of Pseudo Face-Centered Lattice Structures
The term "pseudo face-centered" typically describes a crystal lattice that deviates slightly from a perfect face-centered cubic (FCC) arrangement. While the fundamental LaAs compound has a true FCC Bravais lattice, more complex structures containing lanthanum and arsenic can exhibit distortions that result in lower symmetry. For instance, at high temperatures, elemental lanthanum itself transitions from a hexagonal close-packed structure to a face-centered cubic structure (β-La) at 310 °C and then to a body-centered cubic structure (γ-La) at 865 °C. researchgate.net
Exploration of Layered Structural Motifs in Complex Lanthanum Arsenides
Beyond the simple binary LaAs, a rich variety of complex lanthanum arsenides exhibit intricate layered structures. These materials often incorporate additional elements, leading to ternary or even quaternary compounds with unique structural motifs.
LaNi₅As₃ : This ternary arsenide crystallizes in a novel orthorhombic structure type. aimspress.com Its structure is characterized by condensed units of trigonal prisms formed around the arsenic atoms, which link together to create infinite zigzag chains. aimspress.com
LaZn₃As₃ : This compound can adopt two different structures. One is a new orthorhombic structure type where ZnAs₄ tetrahedra share edges to form ribbons. These ribbons are fragments reminiscent of other layered arsenide structures and are interconnected to form a three-dimensional framework with large channels occupied by La³⁺ cations. materialsproject.org Another polymorphic form adopts the hexagonal ScAl₃C₃-type structure, which is distinctly layered. It consists of [M₃As₃]³⁻ layers (where M = Zn) separated by La³⁺ cations. materialsproject.org
LnTAs₂ Family (T = Coinage Metal) : Ternary compounds like LaAg₁.₀₁(₁)As₂ belong to a family of materials with structures related to the HfCuSi₂ type. unomaha.edu These structures are built from distinct layers: PbO-like layers of silver and arsenic atoms, square layers of arsenic atoms, and layers of lanthanum atoms that separate the other two building units. unomaha.edu In LaAg₁.₀₁(₁)As₂, the square arsenic nets are distorted into a cis-trans chain pattern. unomaha.edu
LaRuAsO : This layered oxy-arsenide is part of a family of compounds that have been studied for their interesting physical properties. wikipedia.org
These examples demonstrate a clear tendency for complex lanthanum arsenides to form layered or framework structures, a significant deviation from the simple cubic structure of binary LaAs.
Table 2: Structural Data for Selected Complex Lanthanum Arsenides
| Compound | Crystal System | Space Group | Key Structural Feature |
| LaNi₅As₃ | Orthorhombic | Pnma | Zigzag chains of condensed trigonal prisms. aimspress.com |
| LaZn₃As₃ | Orthorhombic | Pnma | 3D framework of ZnAs₄ tetrahedra ribbons. materialsproject.org |
| LaCd₃As₃ | Hexagonal | P6₃/mmc | Layered ScAl₃C₃-type structure. materialsproject.org |
| LaAg₁.₀₁(₁)As₂ | Orthorhombic | Pmmn | Layered structure with distorted As nets. unomaha.edu |
Note: This interactive table highlights the structural diversity in complex lanthanum arsenides.
Detailed Examination of Coordination Environments of Lanthanum and Arsenic
The coordination environment, which describes the number and arrangement of neighboring atoms, is a critical aspect of a crystal structure.
In the cubic NaCl-type structure of LaAs , the coordination is straightforward and highly symmetric. Each lanthanum atom is coordinated to six arsenic atoms, and each arsenic atom is coordinated to six lanthanum atoms. This arrangement forms a perfect octahedron around each atom, resulting in a coordination number (CN) of 6 for both La and As. smartsystems-eg.com
In contrast, the complex lanthanum arsenides exhibit much more varied and higher coordination numbers, particularly for the large lanthanum ion.
In LaNi₅As₃ , the lanthanum atoms have very high coordination numbers of 23 and 20 for the two distinct La sites. aimspress.com The arsenic atoms, in turn, are situated within trigonal prisms formed by the surrounding metal atoms. aimspress.com
In the orthorhombic form of LaZn₃As₃ , the La³⁺ cations reside in large channels within the framework, indicating a complex coordination environment defined by the surrounding ZnAs₄ ribbons. materialsproject.org
For lanthanide ions in general, coordination geometries such as the tricapped trigonal prism (CN=9) are common, reflecting their ability to accommodate a large number of surrounding ligands.
This significant increase and variation in coordination numbers in complex arsenides compared to the simple binary LaAs highlight the structural flexibility introduced by additional elements.
Application of X-ray Diffraction (XRD) and Single-Crystal X-ray Diffraction Methodologies
X-ray diffraction (XRD) is the cornerstone technique for elucidating the crystal structures of materials like this compound. Both powder and single-crystal XRD methods are indispensable for structural characterization.
Powder XRD is primarily used for phase identification and for determining the lattice parameters of known structures. For instance, powder XRD patterns have been used to confirm the NaCl-type structure of related compounds like lanthanum nitride (LaN) and to analyze the structure of nanoparticle materials like neodymium-doped lanthanum arsenate (NdxLa₁-xAsO₄). The technique involves directing X-rays at a powdered sample and measuring the diffraction pattern, which serves as a fingerprint for the material.
Single-Crystal X-ray Diffraction provides much more detailed structural information, enabling the complete determination of unknown crystal structures. This was the method used to solve the novel orthorhombic structure of LaNi₅As₃. aimspress.com The process involves measuring the intensities of thousands of unique reflections from a single, high-quality crystal. From this data, researchers can determine the unit cell dimensions, the Laue symmetry, and the exact atomic positions within the unit cell by solving and refining the structure against a model. aimspress.com Similarly, the complex structures of REZn₃As₃ and RECd₃As₃ (RE = La) were determined using single-crystal X-ray diffraction. materialsproject.org
Furthermore, advanced XRD techniques, such as using a high-temperature oven camera, allow for in-situ analysis of phase transformations and structural changes under varying environmental conditions, as demonstrated in studies of Ce-La alloys.
Theoretical and Computational Investigations of Electronic and Quantum Phenomena in Lanthanum Arsenide
Computational studies, particularly those employing first-principles calculations, have become indispensable for understanding the intrinsic electronic and structural properties of materials like Lanthanum arsenide (LaAs). These theoretical investigations provide deep insights into phenomena that can be challenging to probe experimentally, offering a predictive framework for material behavior under various conditions.
Experimental Probes of Electronic Transport and Spectroscopic Characteristics
Advanced Spectroscopic Characterization Techniques for Electronic States
Spectroscopic methods are indispensable for elucidating the electronic structure of materials. By exciting electrons from their ground states and analyzing the resulting spectra, detailed information about elemental composition, chemical states, and local atomic environments can be obtained.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. wikipedia.org The process is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons. stanford.edu The binding energy (BE) of these emitted electrons is characteristic of the element and its oxidation state. wikipedia.orgstanford.edu
For Lanthanum arsenide, XPS analysis would involve identifying the characteristic peaks for both Lanthanum (La) and Arsenic (As). The La 3d spectrum is particularly informative, typically showing a doublet (3d5/2 and 3d3/2) due to spin-orbit coupling. researchgate.net Each of these main peaks is accompanied by a satellite peak, and the energy separation between the main peak and its satellite can provide further insight into the electronic configuration of the lanthanum ion. researchgate.net Similarly, the As 3d or other core-level spectra would be analyzed to confirm the chemical state of arsenic within the compound. wikipedia.org
| Element | Core Level | Reported Binding Energy (eV) |
|---|---|---|
| Lanthanum (La) | 3d5/2 | ~836 |
| Lanthanum (La) | 3d3/2 | ~853 |
| Lanthanum (La) | 4d5/2 | ~103 |
| Lanthanum (La) | 4d3/2 | ~106 |
| Arsenic (As) | 3d | ~41-42 |
| Arsenic (As) | 3p3/2 | ~141 |
Note: Binding energies are approximate and can shift based on the chemical environment and instrument calibration. Data compiled from various sources. xrea.com
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for probing the local geometric and electronic structure around a specific element. uu.nl The technique involves tuning the energy of incident X-rays across an absorption edge of a core electron of the target element. The resulting spectrum provides information on the oxidation state and coordination chemistry of the absorbing atom. uu.nlnih.gov
In the context of this compound, XANES spectra at the Lanthanum L-edges (L1, L2, and L3) would be particularly insightful. The La L3-edge XANES, for instance, probes electron transitions from the 2p orbitals to unoccupied 5d states. nih.govresearchgate.net The shape and position of the "white line" (the intense peak at the absorption edge) are sensitive to the local symmetry and the nature of the atoms bonded to the lanthanum. researchgate.net Studies on various lanthanum oxides have shown that features in the La L1 and L3-edge spectra can be correlated with the local configuration and coordination of the La atom. researchgate.netresearchgate.net Similarly, analyzing the As K-edge would provide complementary information about the local environment and unoccupied electronic states associated with the arsenic atoms.
Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer collects high-spectral-resolution data over a wide spectral range, which is then converted to a spectrum. This technique measures the vibrations of atoms and molecules, making it a valuable tool for identifying the functional groups and chemical bonds present in a material.
For a simple binary compound like this compound, the direct La-As vibrational modes would be expected in the far-infrared region, typically below 400 cm-1. However, FTIR is also highly effective for analyzing surface chemistry, such as oxidation or hydrolysis. Studies on related compounds, like lanthanum arsenate, have identified characteristic vibrational bands. For instance, the As-O stretching vibration in lanthanum arsenate has been assigned to a band around 853 cm-1, while a band at 445 cm-1 has been attributed to La-O coordination. researchgate.net Analysis of this compound using FTIR would therefore be crucial for assessing sample purity and detecting the presence of surface oxide or hydroxide (B78521) layers, which would exhibit characteristic La-O-H and As-O stretches.
Investigations of Charge Carrier Mobility and Conduction Mechanisms
Charge carrier mobility is a fundamental parameter that quantifies how quickly an electron or hole can move through a semiconductor when subjected to an electric field. It is a key factor determining the performance of electronic devices. this compound is known to be a semiconductor, suggesting that its electrical conductivity is intermediate between that of a conductor and an insulator and is strongly dependent on temperature and impurity concentrations.
Superconducting Phenomena Studies
Superconductivity is a quantum mechanical phenomenon characterized by exactly zero electrical resistance and the expulsion of magnetic fields, which occurs in certain materials when cooled below a characteristic critical temperature (Tc). gsu.edu The search for new superconductors, particularly those with higher critical temperatures, is a major focus of condensed matter physics.
The empirical determination of a superconducting transition temperature involves measuring a material's physical properties, such as electrical resistance or magnetic susceptibility, as a function of temperature. A sharp drop to zero resistance or a distinct change to strong diamagnetism indicates the onset of superconductivity at the Tc. gsu.edu
While superconductivity has been discovered in several complex compounds containing lanthanum and arsenic, such as LaO1-xFxFeAs, and in other lanthanum compounds under high pressure like LaH10, there is no empirical evidence in the surveyed scientific literature to suggest that the simple binary compound this compound (LaAs) exhibits superconductivity. oup.comquora.comnih.gov Consequently, no superconducting transition temperature has been experimentally determined for this specific compound.
Elucidation of Superconducting Mechanisms in Pnictide Systems
Pnictide compounds, which contain elements from Group 15 of the periodic table, have been a major focus of superconductivity research since the discovery of high transition temperatures (Tc) in iron-based arsenides in 2008. cas.cn Materials such as Lanthanum Oxygen Fluorine Iron Arsenide (LaO1-xFxFeAs) became the first members of a new class of high-temperature superconductors outside of the cuprates, exhibiting superconductivity at temperatures up to 26 K, a value that increases significantly under pressure. cas.cnaps.org
The general consensus is that superconductivity in these iron-based pnictides is unconventional and not mediated by the electron-phonon interactions described by the Bardeen-Cooper-Schrieffer (BCS) theory. aps.org Instead, research points towards a mechanism involving spin fluctuations. The parent compounds, like LaOFeAs, are not superconducting but are poor metals that exhibit a spin-density wave (SDW) anomaly at low temperatures, which is indicative of an antiferromagnetic ground state. aps.org Superconductivity is induced by suppressing this magnetic order through chemical doping (e.g., substituting oxygen with fluorine) or the application of pressure. aps.org This proximity of superconductivity to a magnetic phase in the phase diagram is a hallmark of unconventional superconductors, suggesting that the same electronic interactions that cause magnetism may also mediate the pairing of electrons into Cooper pairs. cas.cn
This compound (LaAs), as a simple binary pnictide, occupies a different position within this family. Unlike the iron-based pnictides, LaAs is a non-magnetic semimetal and does not exhibit superconductivity. researchgate.net Its study, however, provides a valuable baseline for understanding the fundamental electronic properties of the lanthanide-pnictogen bond within the broader class of pnictide materials. The investigation of non-superconducting members of the family helps to isolate the essential ingredients, such as the specific crystal structure and the role of transition metal d-electrons, that are necessary for high-temperature superconductivity in the more complex iron-based systems.
Magneto-Transport Measurements and Their Theoretical Interpretations
Magneto-transport measurements of this compound (LaAs) have revealed it to be a member of a select group of materials that exhibit extreme magnetoresistance (XMR). aps.orgarxiv.org XMR is characterized by a dramatic increase in electrical resistance in response to an applied magnetic field, which does not saturate even at very high field strengths. In LaAs, this phenomenon is accompanied by a characteristic temperature-dependent resistivity profile: under a strong magnetic field (e.g., 9 Tesla), the resistivity first decreases upon cooling, then shows an upturn at a certain temperature, and finally settles onto a plateau at very low temperatures. aps.org This "turn-on" behavior is a key signature of XMR materials. aps.org
Detailed experimental studies involving Hall effect and Shubnikov-de Haas (SdH) quantum oscillation measurements have provided critical insights into the electronic structure of LaAs. aps.orgresearchgate.net Hall resistivity data indicate that LaAs is a nearly compensated semimetal, meaning it has an almost equal number of electron (n_e) and hole (n_h) charge carriers. aps.orgresearchgate.net This electron-hole compensation is considered a necessary condition for the appearance of XMR. arxiv.org
| Property | Carrier Density (cm⁻³) | Carrier Mobility (cm²/Vs) |
| Electrons (n_e) | ~2.7 x 10²⁰ | ~1300 |
| Holes (n_h) | ~2.6 x 10²⁰ | ~350 |
| This interactive table summarizes representative electronic properties of this compound at low temperatures, derived from magneto-transport studies. The near-perfect compensation (n_e ≈ n_h) is a key factor in its electronic behavior. |
The theoretical interpretation of XMR in the lanthanum monopnictide family, including LaAs, LaSb, and LaBi, was initially debated, with one leading explanation being the influence of a non-trivial band topology. arxiv.org However, comprehensive studies on LaAs have been instrumental in clarifying this picture. Angle-resolved photoemission spectroscopy (ARPES) and Density Functional Theory (DFT) calculations have shown that LaAs is, in fact, a topologically trivial semimetal at ambient pressure. arxiv.orgaps.org The absence of a band inversion or surface Dirac cones in LaAs, which nevertheless displays all the qualitative features of XMR, strongly suggests that non-trivial topology is not a prerequisite for the effect. aps.orgarxiv.org
Surface Science and Interface Studies
Epitaxial Growth of Lanthanum Arsenide Thin Films
Epitaxial growth is a cornerstone technique for producing high-purity, single-crystal thin films, which are essential for advanced electronic and optical devices. mti-japan.com This process involves depositing a thin layer of a material onto a crystalline substrate in such a way that the deposited layer adopts the crystal structure of the substrate. mti-japan.comepfl.ch For this compound, a member of the rare-earth arsenide family, molecular beam epitaxy (MBE) is a primary method for achieving high-quality epitaxial films. aip.orgriber.com
MBE takes place in an ultra-high vacuum environment, which ensures the highest purity of the grown films. arxiv.org In this process, elemental sources of lanthanum and arsenic are heated in effusion cells, creating molecular beams that travel to a heated substrate. By precisely controlling the substrate temperature and the flux of the molecular beams, one can achieve layer-by-layer growth, resulting in an atomically smooth and well-ordered crystalline film. riber.comarxiv.org
The choice of substrate is crucial for successful epitaxial growth. For rare-earth arsenides like LaAs, III-V compound semiconductors, particularly gallium arsenide (GaAs), are commonly used substrates. aip.org This is due to their similar crystal structures and lattice parameters, which minimize strain in the grown film. The epitaxial growth of similar rare-earth arsenides, such as erbium arsenide (ErAs) and lutetium arsenide (LuAs), on (100)-oriented GaAs has been successfully demonstrated. aip.org
During the growth process, in-situ characterization techniques are employed to monitor the film's quality in real-time. Reflection high-energy electron diffraction (RHEED) is a key diagnostic tool in MBE systems that provides immediate information about the surface crystal structure and morphology. arxiv.org The observation of sharp, streaky RHEED patterns is indicative of a smooth, two-dimensional growth front, which is desirable for high-quality epitaxial films. Low-energy electron diffraction (LEED) can also be used to confirm the single-crystal nature of the grown films, with patterns from materials like ErAs showing a (1x1) structure, indicating a well-ordered surface that mimics the substrate. aip.org
The table below summarizes key parameters and observations relevant to the epitaxial growth of rare-earth arsenides, which are analogous to what would be expected for this compound.
| Parameter | Typical Value/Observation | Significance |
| Growth Technique | Molecular Beam Epitaxy (MBE) | Provides high purity and precise control over thickness and composition. |
| Substrate | (100) Gallium Arsenide (GaAs) | Offers a suitable crystal lattice match for rare-earth arsenides. |
| In-situ Monitoring | Reflection High-Energy Electron Diffraction (RHEED) | Allows for real-time observation of crystal quality and growth mode. |
| Surface Structure | (1x1) LEED Pattern | Confirms the single-crystal, well-ordered nature of the epitaxial film. aip.org |
| Growth Mode | Layer-by-layer (2D) | Results in atomically smooth surfaces and sharp interfaces. |
Characterization of Interfacial Structures and Electronic Reconstructions at Heterojunctions
A heterojunction is an interface between two different semiconductor materials. The properties of this interface are paramount as they often govern the performance of an electronic device. When LaAs is grown on a substrate like GaAs, a LaAs/GaAs heterostructure is formed. The characterization of this interface reveals crucial information about its atomic structure, chemical bonding, and electronic properties.
Cross-sectional transmission electron microscopy (TEM) is a powerful technique used to directly visualize the atomic arrangement at the interface. aip.org High-resolution TEM (HRTEM) can reveal the quality of the epitaxial growth, the sharpness of the interface, and the presence of any defects such as dislocations or amorphous layers. nist.gov For the analogous ErAs/GaAs system, TEM studies have confirmed the growth of single-crystal films with well-defined interfaces. aip.org
A significant challenge in creating heterostructures with rare-earth arsenides is the difficulty in growing a III-V semiconductor (like GaAs) on top of the rare-earth arsenide layer. This is often due to poor "wetting" of the surface, which leads to the subsequent layer growing in a three-dimensional, island-like fashion rather than a smooth, continuous film. aip.org This can impact the performance of devices that require multiple stacked layers.
At the interface of two different materials, a phenomenon known as electronic reconstruction can occur. This is a rearrangement of the electronic charge at the interface to avoid a polar catastrophe, which is an infinite build-up of electrostatic potential. idw-online.de This reconstruction can lead to the formation of novel electronic states, such as a two-dimensional electron gas (2DEG), which is a sheet of electrons confined to the interface. While extensively studied in oxide heterostructures, the principles of electronic reconstruction are also relevant to semiconductor heterojunctions. The behavior of charge carriers at the LaAs interface is of significant interest for potential electronic applications.
Techniques such as X-ray photoelectron spectroscopy (XPS) are used to probe the chemical states and electronic structure of the interface. researchgate.net By analyzing the core-level spectra of the constituent elements, one can identify the chemical bonding at the interface and detect any interfacial reactions or oxidation states that could influence the electronic properties. researchgate.net
The following table outlines the key aspects and characterization methods for studying LaAs heterojunctions.
| Interfacial Property | Characterization Technique | Information Obtained |
| Atomic Structure | Cross-sectional TEM/HRTEM | Interface sharpness, crystal quality, presence of defects. aip.org |
| Chemical Bonding | X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, oxidation states, interfacial reactions. researchgate.net |
| Electronic Structure | Ultraviolet Photoelectron Spectroscopy (UPS) | Valence band structure, work function. |
| Electrical Properties | Capacitance-Voltage (C-V), Hall Effect Measurements | Carrier concentration, interface state density, charge carrier mobility. aip.org |
Morphological Analysis of Surfaces via Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
The surface morphology—the shape, texture, and features of the film's surface—plays a critical role in the performance and reliability of thin-film devices. Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for the morphological analysis of this compound surfaces.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. azooptics.comlatrobe.edu.au In SEM, a focused beam of electrons is scanned across the sample's surface. The interaction of the electron beam with the surface generates various signals, primarily secondary electrons and backscattered electrons, which are collected to form an image. azooptics.com This technique is excellent for examining features like:
Grain Size and Shape: For polycrystalline films, SEM can reveal the size, shape, and arrangement of the crystal grains.
Surface Roughness: It can provide a qualitative assessment of the surface smoothness, identifying pits, mounds, or other irregularities. youtube.com
Defects: Surface defects such as cracks, pinholes, or clusters can be easily visualized.
Studies on other lanthanum-containing compounds, such as lanthanum-doped zinc oxide, have shown that the introduction of lanthanum can significantly alter the surface morphology from fibrous to a more granular structure, as observed by SEM. mdpi.com Similarly, investigations of LaNiO3 films have used SEM to monitor the evolution of the film's surface with different processing conditions. mdpi.com
Transmission Electron Microscopy (TEM) offers even higher resolution and can provide information about both the surface and the internal structure of the film. researchgate.netsemanticscholar.org For TEM analysis, the sample must be thinned to be electron-transparent. researchgate.net In addition to the cross-sectional analysis mentioned earlier for interfaces, plan-view TEM can be used to study the surface morphology. By looking down through the thin film, one can observe:
Crystallographic Orientation: Selected area electron diffraction (SAED) patterns in the TEM can determine the crystal structure and orientation of the grains. mdpi.com
Nanoscale Defects: TEM can resolve nanoscale defects within the crystal structure, such as dislocations and stacking faults, that are not visible with SEM. mdpi.com
Grain Boundaries: The nature of the boundaries between different crystal grains can be studied in detail.
The table below summarizes the capabilities of SEM and TEM for the morphological analysis of LaAs thin films.
| Technique | Resolution | Information Provided | Sample Preparation |
| Scanning Electron Microscopy (SEM) | ~1-20 nm | Surface topography, grain size, surface defects, qualitative roughness. azooptics.com | Minimal, sample must be conductive or coated. |
| Transmission Electron Microscopy (TEM) | Sub-nanometer | Internal microstructure, crystallographic orientation, nanoscale defects, atomic-resolution of surface features. mdpi.com | Extensive, requires thinning the sample to electron transparency. researchgate.net |
By combining these powerful analytical techniques, researchers can gain a comprehensive understanding of the surface and interfacial properties of this compound, which is essential for the development of future electronic and spintronic devices.
Advanced Materials Applications and Emerging Research Directions
Explorations in Semiconductor Physics and Advanced Electronic Device Concepts
Lanthanum arsenide is a crystalline solid with a cubic NaCl structure, a feature that contributes to its electronic characteristics. ontosight.ai While sometimes discussed in the context of semiconductors, LaAs is more accurately described as a semimetal. The distinction lies in the electronic band structure; unlike semiconductors which have a distinct energy gap between the valence and conduction bands, semimetals like LaAs feature an overlap between these bands. This property leads to high electron mobility, making it a material of interest for specialized electronic components. ontosight.ai
Research is ongoing to explore the potential of LaAs in advanced electronic devices. ontosight.ai Its high electron mobility suggests possible applications in high-frequency transistors and diodes. ontosight.ai Furthermore, the integration of LaAs into heterostructures—layered structures of different materials—is a key area of investigation. The combination of LaAs with conventional semiconductors could lead to novel device functionalities, leveraging the unique properties of the semimetal. The study of such heterostructures is crucial for developing next-generation electronic and photonic devices. researchgate.net
Contributions to Fundamental Condensed Matter Physics Theories
This compound has become a significant material for studying fundamental concepts in condensed matter physics, the field that deals with the macroscopic and microscopic properties of matter. wikipedia.org One of the most notable phenomena observed in LaAs is extreme magnetoresistance (XMR), where the material's electrical resistance changes dramatically under the influence of a magnetic field. This property is central to its contribution to our understanding of electron transport in topological materials.
The study of LaAs and its pnictide relatives (compounds of arsenic, antimony, or bismuth) provides critical insights into the physics of topological semimetals. ontosight.aiosti.gov These materials are characterized by unique electronic states protected by the crystal's symmetry. Angle-resolved photoemission spectroscopy (ARPES) is a key experimental technique used to directly probe the electronic structure of these materials, providing evidence for their topological nature. osti.gov The insights gained from LaAs help to refine theoretical models of quantum phenomena in solids, such as the collective behavior of electrons and the emergence of quasiparticles. wikipedia.orgunam.mx
Key Physical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Chemical Formula | LaAs | ontosight.ai |
| Crystal Structure | Cubic (NaCl type) | ontosight.ai |
| Material Class | Semimetal, Topological Material | ontosight.aiosti.gov |
Future Directions in Quantum Materials Research and Novel Electronic States
The unique characteristics of this compound position it as a key subject in the future of quantum materials research. we-heraeus-stiftung.destanford.edu Quantum materials exhibit properties that can only be explained by quantum mechanics, such as superconductivity and topological order. stanford.eduacs.org LaAs, as a topological semimetal, is a platform for exploring novel electronic states that could form the basis of future technologies. acs.org
One of the most promising future directions is the investigation of topological surface states. acs.org In topological materials like LaAs, the bulk of the material may be an insulator or semimetal, while the surface hosts highly conductive states that are robust against impurities and defects. acs.org Harnessing these protected surface states could lead to the development of dissipationless electronic pathways, a key step toward more efficient electronic devices.
Furthermore, there is significant interest in exploring the potential of topological materials for fault-tolerant quantum computing. acs.orgsandia.gov The exotic quasiparticles, sometimes theorized to exist in these materials, could serve as qubits that are naturally protected from decoherence, a major hurdle in the development of stable quantum computers. wikipedia.orgacs.org The integration of topological materials with existing semiconductor technologies is another active area of research, aiming to create hybrid devices with unprecedented functionalities. acs.org
Role of this compound in Thermoelectric Materials Research
Thermoelectric materials can convert heat energy directly into electrical energy and vice-versa, making them crucial for waste heat recovery and solid-state cooling. au.dk The efficiency of a thermoelectric material is quantified by the dimensionless figure of merit, ZT. The search for materials with high ZT is a major goal in materials science.
Lanthanum-containing compounds, particularly filled skutterudites like LaFe₄Sb₁₂, have shown promise as high-temperature thermoelectric materials. researchgate.netnih.gov These materials often feature complex crystal structures with "rattling" atoms that effectively scatter heat-carrying phonons, thereby reducing thermal conductivity without significantly impairing electrical conductivity—a key strategy for enhancing ZT. researchgate.net
While research on the thermoelectric properties of LaAs itself is less extensive than for its telluride or antimonide cousins, the principles apply. aps.orgaps.org For instance, studies on lanthanum telluride (La₃-xTe₄) have demonstrated a high ZT of around 1.1 at 1275 K. aps.org Theoretical calculations suggest that lanthanum sulfides could also have strong potential for thermoelectric applications if their charge carrier concentration is optimized. aps.org The research into related lanthanum compounds indicates that strategies such as forming solid solutions or nanostructuring could be applied to LaAs to enhance its thermoelectric performance by reducing lattice thermal conductivity. researchgate.net
Thermoelectric Performance of Related Lanthanum Compounds
| Compound Family | Achieved/Potential ZT | Temperature | Strategy/Insight | Reference |
|---|---|---|---|---|
| LaFe₄₋ₓCoₓSb₁₂ | High ZT values | High Temperatures | Filled Skutterudite (B1172440) Structure | nih.gov |
| La₃₋ₓTe₄ | ~1.1 | 1275 K | Stoichiometry control of carrier concentration | aps.org |
Potential for Spintronic Applications
Spintronics, or spin electronics, is an emerging technology that utilizes the intrinsic spin of electrons, in addition to their charge, to carry information. numberanalytics.comarxiv.org This approach promises devices with higher speeds, lower power consumption, and non-volatile memory. numberanalytics.com
The potential of lanthanum-based materials in spintronics is an active area of research. nist.gov Materials with strong spin-orbit coupling are particularly desirable, as this physical interaction allows for the manipulation of electron spins using electric fields. Lanthanum, as a heavy element, contributes to this effect in its compounds. While pure LaAs is not magnetic, its properties could be tailored for spintronics through techniques like doping with magnetic elements. eurekalert.org
The development of ferromagnetic semiconductors, such as manganese-doped gallium arsenide (GaMnAs), has been a major focus in spintronics. eurekalert.org Research in this area provides a blueprint for how non-magnetic semiconductors can be engineered for spin-based applications. The high carrier mobility in LaAs could be advantageous for spin transport, potentially allowing spin information to be transmitted over longer distances with less loss. The exploration of heterostructures combining LaAs with magnetic materials could unlock novel spintronic phenomena and devices. nist.gov
Q & A
Q. How can researchers synthesize high-purity Lanthanum arsenide (LaAs) for experimental studies?
Methodological Answer:
- Use solid-state synthesis under inert atmospheres (e.g., argon) to prevent oxidation. Precise stoichiometric ratios of Lanthanum (La) and Arsenic (As) should be calculated (e.g., 1:1 molar ratio).
- Employ high-temperature furnaces (≥800°C) for annealing, followed by slow cooling to stabilize the crystal structure.
- Validate purity via X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) to confirm phase homogeneity and elemental composition .
- Note: Contamination risks from arsenic volatility require sealed quartz ampoules or controlled gas flow systems .
Q. What characterization techniques are most effective for determining the structural and electronic properties of LaAs?
Methodological Answer:
- Structural analysis: Use XRD for crystal symmetry determination and Raman spectroscopy to identify phonon modes. Pair with high-resolution transmission electron microscopy (HR-TEM) for lattice imaging .
- Electronic properties: Angle-resolved photoemission spectroscopy (ARPES) maps band structure, while Hall effect measurements quantify carrier concentration and mobility.
- Thermal stability: Differential scanning calorimetry (DSC) assesses phase transitions under varying temperatures .
Advanced Research Questions
Q. How do doping strategies (e.g., F⁻, Fe³⁺) affect the electronic and superconducting properties of LaAs, and what methodological considerations are critical?
Methodological Answer:
- Doping protocol: Substitute anions (e.g., As³⁻ with F⁻) via controlled gas-phase diffusion or co-sintering with dopant precursors. Monitor dopant concentration via inductively coupled plasma mass spectrometry (ICP-MS) .
- Property evaluation: Measure superconducting transition temperatures (Tc) using four-probe resistivity setups. Compare doped vs. undoped samples to isolate dopant effects.
- Controlled variables: Maintain consistent synthesis conditions (temperature, pressure) to avoid confounding variables. Replicate experiments ≥3 times to ensure reproducibility .
Q. What approaches resolve contradictions in reported superconducting transition temperatures (Tc) of doped LaAs compounds?
Methodological Answer:
- Data reconciliation: Systematically compare synthesis parameters (e.g., annealing duration, dopant distribution) across studies. Use meta-analysis to identify trends or outliers .
- Advanced characterization: Apply neutron scattering to detect subtle structural distortions affecting Tc. Pair with density functional theory (DFT) simulations to model electronic interactions .
- Peer collaboration: Share raw datasets via open-access platforms for independent validation. Address discrepancies through controlled interlaboratory studies .
Q. How can researchers design experiments to investigate the thermodynamic stability of LaAs under extreme conditions (e.g., high pressure, radiation)?
Methodological Answer:
- High-pressure setups: Use diamond anvil cells (DACs) with in situ XRD to monitor structural changes at >10 GPa. Calibrate pressure using ruby fluorescence standards.
- Radiation exposure: Irradiate samples with proton beams or γ-rays, then analyze defect formation via positron annihilation spectroscopy.
- Data interpretation: Correlate stability metrics (e.g., Gibbs free energy) with experimental observations. Use phase diagrams to predict decomposition pathways .
Methodological Best Practices
- Experimental design: Frame hypotheses around measurable variables (e.g., Tc, carrier density) to ensure quantifiable outcomes .
- Data analysis: Apply statistical tools (e.g., ANOVA, error propagation) to distinguish experimental noise from significant trends .
- Literature integration: Cite prior studies explicitly, noting methodological differences (e.g., synthesis routes, instrumentation) that may explain divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
